molecular formula C19H24N2 B195984 Desmethyltrimipramine CAS No. 2293-21-2

Desmethyltrimipramine

Cat. No. B195984
CAS RN: 2293-21-2
M. Wt: 280.4 g/mol
InChI Key: FUEUKSCRQNPXKS-UHFFFAOYSA-N
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Description

N-Desmethyltrimipramine is a primary metabolite of the tricyclic antidepressant trimipramine. It is a biochemical compound with the molecular formula C19H24N2 and a molecular weight of 280.41 g/mol . This compound is known for its role in the pharmacological activity of trimipramine, contributing to its antidepressant effects.

Safety and Hazards

Desmethyltrimipramine is harmful if swallowed and causes skin and eye irritation. It is suspected of damaging fertility or the unborn child and may cause respiratory irritation .

Mechanism of Action

The mechanism of action of N-Desmethyltrimipramine involves its interaction with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It inhibits the reuptake of these neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft . This action contributes to its antidepressant effects. Additionally, N-Desmethyltrimipramine interacts with organic cation transporters (OCT1 and OCT2), which are involved in the uptake of monoamines in the brain .

Biochemical Analysis

Biochemical Properties

Desmethyltrimipramine interacts with various enzymes and proteins. It is predominantly metabolized by the enzyme CYP2C19, with CYP2C9 playing a minor role . It shows similar potencies as trimipramine in inhibiting human monoamine transporters for noradrenaline (hNAT), serotonin (hSERT), and dopamine (hDAT), and the human organic cation transporters (hOCT1, hOCT2) which are expressed in the brain and are known to be involved in the uptake of monoamines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits all transporters, except hOCT3, at concentrations up to 30 μM . It influences cell function by interacting with these transporters, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits hSERT, hNAT, hOCT1, and hOCT2, with IC50 values between 2 and 10 μM . This inhibition may contribute to the antidepressant action of trimipramine .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It is known that tricyclic antidepressants, including this compound, accumulate in the brain (up to tenfold)

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver to the secondary amine this compound, which is also pharmacologically active . This metabolism is predominantly carried by CYP2C19 .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Desmethyltrimipramine can be synthesized through the demethylation of trimipramine. This process typically involves the use of reagents such as sodium hydroxide (NaOH) or other strong bases to remove the methyl group from the nitrogen atom in the trimipramine molecule .

Industrial Production Methods

In industrial settings, the production of N-Desmethyltrimipramine involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Desmethyltrimipramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N-Desmethyltrimipramine include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of N-Desmethyltrimipramine depend on the type of reaction. For example, oxidation reactions may produce N-oxide derivatives, while reduction reactions may yield fully reduced amines .

Comparison with Similar Compounds

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-15(13-20-2)14-21-18-9-5-3-7-16(18)11-12-17-8-4-6-10-19(17)21/h3-10,15,20H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEUKSCRQNPXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945611
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2293-21-2
Record name Desmethyltrimipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLTRIMIPRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I453QU04O6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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